ETHYL(METHYL)PHOSPHINE OXIDE

Catalog No.
S2884852
CAS No.
127648-20-8
M.F
C3H9OP
M. Wt
92.078
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ETHYL(METHYL)PHOSPHINE OXIDE

CAS Number

127648-20-8

Product Name

ETHYL(METHYL)PHOSPHINE OXIDE

IUPAC Name

ethyl-methyl-oxophosphanium

Molecular Formula

C3H9OP

Molecular Weight

92.078

InChI

InChI=1S/C3H8OP/c1-3-5(2)4/h3H2,1-2H3/q+1

InChI Key

UFGGBJYMEZXRLU-UHFFFAOYSA-N

SMILES

CC[P+](=O)C

solubility

not available

Ethyl(methyl)phosphine oxide is an organophosphorus compound characterized by the presence of both ethyl and methyl groups attached to a phosphorus atom, along with an oxide functional group. Its chemical formula is C₃H₉OP, and it is classified as a phosphine oxide. This compound exhibits unique properties due to the combination of its alkyl groups and the phosphine oxide moiety, making it an interesting subject for various chemical and biological studies.

  • Reduction Reactions: It can undergo chemoselective reductions to form corresponding phosphines in the presence of catalytic amounts of specific Brønsted acids. This process highlights its reactivity as a phosphine oxide .
  • Reactivity with Ketones: The compound can also react with ketones through a mechanism involving the transfer of oxygen from carbon to phosphorus. This reaction is essential for synthesizing more complex organophosphorus compounds .
  • Hydrolysis: Under certain conditions, ethyl(methyl)phosphine oxide can hydrolyze, leading to the formation of phosphonic acids and other derivatives .

Several methods are available for synthesizing ethyl(methyl)phosphine oxide:

  • Wittig Olefination: A novel ring-opening Wittig olefination approach allows for the synthesis of phosphine oxides by introducing both lipophilic chains and phosphine oxide moieties in one step. This method has been optimized to yield various amphiphilic phosphine oxides .
  • Phosphorus Ylide Reactions: Ethyl(methyl)phosphine oxide can be synthesized from phosphorus ylides through reactions with aldehydes or ketones, facilitating the introduction of alkyl groups onto the phosphorus atom .
  • Hydrolysis of Phosphonium Salts: Another method involves the hydrolysis of phosphonium salts, which can yield phosphine oxides under controlled conditions .

Ethyl(methyl)phosphine oxide finds applications in various fields:

  • Surfactants: Due to its amphiphilic nature, it can be utilized as a non-ionic surfactant in emulsions and formulations .
  • Catalysis: The compound serves as a ligand in catalytic processes, particularly in metal-free reduction reactions.
  • Pharmaceuticals: Its potential biological activity suggests possible applications in drug development, although further research is required.

Studies on interaction mechanisms involving ethyl(methyl)phosphine oxide primarily focus on its reactivity with other organic compounds such as ketones and aldehydes. These interactions often lead to significant transformations that are valuable in synthetic organic chemistry. The compound's interactions with biological systems remain underexplored but warrant further investigation due to its toxicity profile.

Ethyl(methyl)phosphine oxide shares structural similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
Dimethylphosphine oxide(CH₃)₂P=OLacks ethyl group; more basic properties
Diethylphosphine oxide(C₂H₅)₂P=OLacks methyl group; higher lipophilicity
Triphenylphosphine oxide(C₆H₅)₃P=OContains three phenyl groups; used in catalysis
Methylphosphonic acidCH₃PO(OH)₂Contains acidic functional groups; more polar

Ethyl(methyl)phosphine oxide stands out due to its combination of both ethyl and methyl groups, providing distinct physicochemical properties that influence its reactivity and potential applications.

Crystallographic Analysis

Ethyl(methyl)phosphine oxide represents a secondary phosphine oxide characterized by a tetrahedral geometry around the phosphorus atom. The molecular structure exhibits the typical features of organophosphorus compounds with phosphorus-oxygen double bond character. Crystallographic analyses of related phosphine oxides provide essential structural parameters that characterize this class of compounds [1].

The phosphorus atom in ethyl(methyl)phosphine oxide adopts a distorted tetrahedral geometry, with the tetrahedral distortion parameter (τ₄) typically ranging from 0.93 to 0.95, indicating only slight deviation from ideal tetrahedral geometry [2]. This near-tetrahedral arrangement is consistent with the sp³ hybridization of phosphorus in phosphine oxides, though the highly polar nature of the phosphorus-oxygen bond contributes to some geometric distortion [3].

Key structural parameters derived from crystallographic studies of analogous phosphine oxides include phosphorus-oxygen bond lengths of 1.48-1.51 Å, which are notably shorter than typical single bond lengths due to the significant double bond character [1] [2]. The phosphorus-carbon bond lengths range from 1.79 to 1.84 Å, with the length increasing with the steric bulk of the substituents. For ethyl(methyl)phosphine oxide, the phosphorus-carbon bond to the methyl group would be expected to be at the shorter end of this range, while the phosphorus-carbon bond to the ethyl group would be slightly longer due to increased steric effects [4].

The oxygen-phosphorus-carbon bond angles in phosphine oxides typically range from 109° to 112°, closely approximating the tetrahedral angle of 109.5° [5]. The carbon-phosphorus-carbon bond angles show more variation, ranging from 104° to 115°, depending on the steric requirements of the substituents [6]. In ethyl(methyl)phosphine oxide, the methyl-phosphorus-ethyl angle would be expected to be within this range, with the exact value influenced by the conformational preferences of the ethyl group.

The crystallographic analysis reveals that the phosphorus-oxygen bond exhibits significant ionic character, with the resonance structure P⁺-O⁻ making a substantial contribution to the overall bonding picture. This ionic character is reflected in the high polarity of the phosphorus-oxygen bond and the characteristic spectroscopic properties of phosphine oxides [7].

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear magnetic resonance spectroscopy provides crucial structural information for ethyl(methyl)phosphine oxide through both ³¹P and ¹H NMR analyses. The ³¹P NMR chemical shift is particularly diagnostic for phosphine oxides, with secondary phosphine oxides typically resonating in the range of 20-60 ppm [8] [9].

XLogP3

-0.5

Dates

Last modified: 04-15-2024

Explore Compound Types